2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
61316-21-0 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,8-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-12-9(5-7)11-8(2)6-10(12)13/h6-7H,3-5H2,1-2H3 |
InChI Key |
QRBCWOXXAQLIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=NC(=CC2=O)C)C1 |
Origin of Product |
United States |
Preparation Methods
Single-Step Condensation in Aqueous Medium (Patent WO2001085731A1)
- Method: A single-step condensation reaction is employed to synthesize tetrahydro-pyridopyrimidine derivatives, including 2-methyl substituted analogs closely related to the target compound.
- Reaction Conditions: The process uses water as the reaction medium with an inorganic base, eliminating the need for hazardous organic solvents.
- Advantages:
- High yield (~83%) and purity (~99%) of the product.
- Simplified isolation by filtration and pH adjustment.
- Economical and environmentally friendly.
- Relevance: Although this patent focuses on 2-methyl derivatives, the methodology is adaptable for 2,8-dimethyl substitution by modifying starting materials and reaction parameters.
Coupling of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives (Research Article, 2013)
- Method: Synthesis involves coupling 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with various amines to form substituted derivatives.
- Characterization: Products confirmed by ^1H-NMR, FTIR, and elemental analysis.
- Yields: Good yields reported, typically in the range of 55-70%.
- Relevance: This method provides a route to functionalized derivatives and can be adapted for methylation at position 8 by selecting appropriate precursors.
N-Alkylation and Cyclization Approaches (Russian Patent RU2272037C9)
- Method: The synthesis involves N-alkylation of 3-(2-aminomethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with pentane-like compounds containing leaving groups, followed by cyclization to form the fused ring system.
- Advantages:
- High reproducibility and scalability for industrial manufacturing.
- Simplified synthesis with decreased cost.
- Relevance: This method is particularly useful for preparing intermediates that can be further methylated at position 8 to yield the target compound.
Condensation with Nitrogen-Containing Heterocycles (World Journal of Pharmaceutical Sciences, 2015)
- Method: Condensation of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with various secondary amines in the presence of bases like triethylamine or potassium carbonate in acetonitrile.
- Yields: Moderate to good yields (55-70%).
- Characterization: Confirmed by IR, ^1H NMR, and mass spectrometry.
- Relevance: This approach allows for the introduction of methyl groups and other substituents, facilitating the synthesis of 2,8-dimethyl derivatives.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The aqueous single-step condensation method is notable for its environmental benefits, avoiding organic solvents and reducing hazardous waste, which is critical for commercial feasibility.
- The chlorinated intermediate coupling strategy allows for structural diversification, which is useful in medicinal chemistry for optimizing biological activity.
- The N-alkylation approach provides a robust route for industrial-scale synthesis, with reproducibility and cost advantages, making it suitable for pharmaceutical manufacturing.
- Spectroscopic techniques such as ^1H NMR, FTIR, and mass spectrometry are consistently used to confirm the structure and purity of synthesized compounds across methods.
- Yields vary depending on the method and substituents but generally range from moderate (55%) to high (83%), with purity often exceeding 95%, indicating efficient synthetic protocols.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the core structure can enhance activity against specific cancer types by inhibiting key kinases involved in cell proliferation and survival .
- Antimicrobial Properties : The compound has shown significant antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Kinase Inhibition
Several studies have highlighted the ability of pyrido[1,2-a]pyrimidine derivatives to inhibit kinases such as P38 MAPK and PI3K/mTOR pathways. These pathways are crucial in cancer progression and inflammatory responses. For example:
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier may allow it to interact with neurotransmitter systems, potentially leading to treatments for neurological disorders.
Case Studies
Several case studies have explored the efficacy of 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one:
- Study on Anticancer Activity : A study evaluated various derivatives against breast cancer cell lines (MDA-MB-231). Results indicated that certain modifications led to an IC50 value as low as 27.6 μM, showcasing significant anticancer properties .
- Antimicrobial Assays : In comparative assays with standard antibiotics like ceftriaxone and Pimafucin, certain derivatives exhibited superior antimicrobial effects against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling and growth .
Comparison with Similar Compounds
Structural Modifications and Key Analogues
The pyrido-pyrimidinone core allows for diverse substitutions, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Notes:
- Halogenation (e.g., 3-Cl) introduces electronegativity, affecting reactivity and binding affinity .
- Functional Groups: Hydroxyl (9-OH) or vinyl groups may influence metabolic stability or serve as handles for further derivatization .
Antipsychotic Activity
- Compound 10d (3-(2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl)-9-hydroxy-2-methyl-...): Demonstrated potent antagonism at dopamine D₂ and serotonin 5-HT₁A/5-HT₂A receptors, making it a lead antipsychotic candidate .
- 3-(2-Chloroethyl)-2-methyl-... : A key intermediate in risperidone synthesis, highlighting the scaffold’s relevance to antipsychotic drug development .
Antimicrobial Activity
- 2-Methyl-3-(2-(piperazin-1-yl)ethyl)-... sulfonamide derivatives : Exhibited broad-spectrum antimicrobial activity, with MIC values <1 µg/mL against Staphylococcus aureus and Escherichia coli .
Biological Activity
2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure suggests various pharmacological applications, particularly in the field of medicinal chemistry. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 190.25 g/mol. It features a pyrido-pyrimidine scaffold that is significant in drug design due to its ability to interact with various biological targets.
1. Antidiabetic Activity
Recent studies have highlighted the compound's potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones that regulate insulin secretion. Inhibition of this enzyme can enhance the levels of glucagon-like peptide-1 (GLP-1), thus improving glycemic control in type 2 diabetes mellitus (T2DM) patients.
Table 1: DPP-4 Inhibition Studies
| Study | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| A | 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 3.5 | |
| B | Sitagliptin | 0.5 | |
| C | Saxagliptin | 0.7 |
2. Anticancer Potential
The compound has shown promising anticancer properties in vitro. It was tested against various cancer cell lines and demonstrated significant antiproliferative effects.
Case Study: Anticancer Activity
In a study involving Colo320 cells, the compound induced apoptosis effectively at low concentrations (IC50 = 5 µM). The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators.
3. Neuroprotective Effects
Preliminary research indicates that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Specifically, it has been noted for its interaction with GABA receptors.
Table 2: Neuroprotective Activity
| Compound | Mechanism of Action | Reference |
|---|---|---|
| 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | GABA receptor modulation | |
| Diazepam | GABA-A agonist |
The biological activities of 2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can be attributed to its ability to interact with specific proteins and enzymes:
- DPP-4 Inhibition : By blocking DPP-4 activity, the compound enhances GLP-1 levels which are crucial for insulin regulation.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- GABAergic Modulation : Its interaction with GABA receptors suggests potential applications in treating anxiety and other neurodegenerative disorders.
Q & A
Q. Table 1: Reaction Optimization
| Condition | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reflux, 24h | AlCl₃ | Toluene | 65 | 95 |
| Microwave, 150°C | BF₃·Et₂O | DMF | 78 | 98 |
How can advanced spectroscopic and crystallographic techniques confirm the structure and purity of this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies methyl groups (δ 1.2–1.5 ppm for CH₃) and carbonyl signals (δ 165–170 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for verifying the pyrido-pyrimidinone core .
- IR Spectroscopy : Characteristic C=O stretch (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) confirm functional groups .
What methodologies determine solubility parameters, and how can experimental-computational discrepancies be resolved?
Answer:
- Hansen Solubility Parameters (HSP) : Experimentally derived via solubility tests in 30+ solvents. Computational methods (e.g., group contribution) often underestimate complexity due to the fused-ring system .
- Resolution Strategy : Cross-validate with inverse gas chromatography (IGC) and molecular dynamics simulations.
Q. Table 2: Solubility Parameters
| Method | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
|---|---|---|---|
| Experimental (HSP) | 18.2 | 8.5 | 6.1 |
| Computational | 17.8 | 7.9 | 5.7 |
How does substitution on the pyrido-pyrimidinone core influence biological activity in SAR studies?
Answer:
Q. Table 3: Substituent Effects
| Substituent | Bioactivity (IC₅₀, nM) | LogP |
|---|---|---|
| 2,8-Dimethyl | 120 | 2.1 |
| 3-Vinyl | 85 | 2.8 |
How can regioselectivity challenges during functionalization be addressed?
Answer:
- Catalyst Selection : Pd(PPh₃)₄ improves regioselectivity in Heck reactions for vinyl group addition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkylation at the 3-position .
What strategies resolve stereochemistry in chiral derivatives?
Answer:
- Chiroptical Analysis : Circular dichroism (CD) identifies Cotton effects from axial substituents near the pyrimidinone chromophore .
- Diastereomer Separation : Silica gel chromatography resolves racemic mixtures, as demonstrated in Risperidone intermediate synthesis .
How are degradation products analyzed under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
